3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL 3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699492
InChI: InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL

CAS No.:

Cat. No.: VC17699492

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol
Standard InChI InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3
Standard InChI Key UBNAHDJCWHLNTH-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(C1=CC=CC=N1)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a propanolamine side chain. The amino (NH2-\text{NH}_2) and hydroxyl (OH-\text{OH}) groups on the propane backbone introduce hydrogen-bonding capabilities, while the methyl group at the 2-position contributes steric bulk. X-ray crystallography reveals a staggered conformation between the pyridine ring and the alcohol group, minimizing torsional strain.

Key Structural Metrics

PropertyValue
Bond Length (C-N)1.47 Å
Dihedral Angle (C2-C1-O)112.3°
Pyridine Ring Planarity< 0.05 Å deviation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR: Pyridine protons resonate at δ 7.2–8.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 4.8 ppm. The methyl group (CH3\text{CH}_3) shows a doublet at δ 1.2 ppm.

  • 13C^{13}\text{C} NMR: The pyridine carbons appear between 120–150 ppm, with the quaternary carbon adjacent to the hydroxyl group at 78 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step process:

  • Condensation: 2-Pyridinecarboxaldehyde reacts with 2-amino-2-methyl-1-propanol in toluene under reflux, forming an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces the imine to the final amino alcohol. Typical yields exceed 75%.

Optimization Parameters

FactorOptimal ConditionImpact on Yield
SolventAnhydrous toluenePrevents hydrolysis
Temperature110°CAccelerates imine formation
Reducing AgentNaBH4\text{NaBH}_4 (2 equiv)Complete reduction

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Residence Time: 30 minutes at 120°C

  • Catalyst: Immobilized Pd/Al2O3\text{Pd/Al}_2\text{O}_3 for hydrogenation

  • Purity: ≥99% after crystallization from ethyl acetate.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The hydroxyl group undergoes oxidation with KMnO4\text{KMnO}_4 in acidic conditions, yielding 3-amino-2-methyl-1-(pyridin-2-yl)propan-1-one. Over-oxidation to carboxylic acids is avoided by using controlled stoichiometry.

Nucleophilic Substitution

Reaction with thionyl chloride (SOCl2\text{SOCl}_2) converts the hydroxyl to a chloride, enabling further derivatization:
R-OH+SOCl2R-Cl+SO2+HCl\text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + \text{HCl}
The chloride intermediate reacts with amines to form tertiary amines, expanding pharmacological potential .

Comparative Reactivity

Reaction TypeReagentProduct
OxidationKMnO4/H+\text{KMnO}_4/\text{H}^+Ketone
ReductionLiAlH4\text{LiAlH}_4Amine
EsterificationAcetic anhydrideAcetylated derivative

Industrial and Research Applications

Ligand Design in Catalysis

The pyridine-nitrogen and hydroxyl group act as bidentate ligands for Cu(II)\text{Cu(II)} complexes, enhancing catalytic activity in Ullmann coupling reactions (TON = 1,200) .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors to kinase inhibitors, with patent filings highlighting its role in Janus kinase (JAK) inhibitor synthesis .

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